Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Overview
Description
“Methyl 2-(3-amino-2,6-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H9F2NO2 . It is used in research and is classified under organic building blocks, particularly benzene compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-amino-2,6-difluorophenyl)acetate” can be represented by the InChI code: 1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-2,6-difluorophenyl)acetate” has a molecular weight of 201.17 . It is a yellow to brown or pale-red solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Enzymatic Synthesis of Amino Acids
Methyl 2-(3-amino-2,6-difluorophenyl)acetate and its derivatives have been studied for their potential in enzymatic hydrolysis processes. Research by Ayi, Guedj, and Septe (1995) investigated the enzymatic resolution of methyl d,l-3,3-difluorophenyl alanate and its derivatives to obtain 3,3-difluoro-l-amino acids, showcasing its utility in the synthesis of specific amino acids (Ayi, Guedj, & Septe, 1995).
Optimization in Organic Synthesis
The compound and its related structures have been involved in optimizing synthesis processes in organic chemistry. Wang Guo-hua (2008) focused on optimizing the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlighting the compound's role in fine-tuning chemical reactions (Wang Guo-hua, 2008).
Anticancer Drug Synthesis
A significant application of methyl 2-(3-amino-2,6-difluorophenyl)acetate derivatives is in the synthesis of potential anticancer drugs. Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating their cytotoxicity against various human tumor cell lines, thus indicating their potential in cancer treatment [(Basu Baul, Basu, Vos, & Linden, 2009)](https://consensus.app/papers/amino-acetate-functionalized-schiff-base-organotiniv-baul/fc255c8e5136574e8822dcf63481856f/?utm_source=chatgpt).
Structural Analysis and Characterization
Studies involving methyl 2-(3-amino-2,6-difluorophenyl)acetate also contribute to the structural analysis and characterization of chemical compounds. Dölling, Frost, Heinemann, and Hartung (1993) explored the reactions of (diphenylmethylene-amino) acetic acid derivatives, leading to ketene dithioacetals, and characterized the structure of one such compound using X-ray determination. This provides insights into the molecular structure and properties of similar compounds (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthesis of Triorganotin(IV) Complexes
The synthesis of triorganotin(IV) complexes using derivatives of methyl 2-(3-amino-2,6-difluorophenyl)acetate has been researched, which has implications in various fields including materials science. Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives, contributing to the understanding of these complexes and their potential applications (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSYYRWJGVZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450068 | |
Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
CAS RN |
361336-80-3 | |
Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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